2-ethyl-3,5,6,7-tetramethylpyrazolo[1,5-a]pyrimidine
CAS No.: 6221-46-1
Cat. No.: VC10841314
Molecular Formula: C12H17N3
Molecular Weight: 203.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6221-46-1 |
|---|---|
| Molecular Formula | C12H17N3 |
| Molecular Weight | 203.28 g/mol |
| IUPAC Name | 2-ethyl-3,5,6,7-tetramethylpyrazolo[1,5-a]pyrimidine |
| Standard InChI | InChI=1S/C12H17N3/c1-6-11-8(3)12-13-9(4)7(2)10(5)15(12)14-11/h6H2,1-5H3 |
| Standard InChI Key | JNKMYDXGDXAMJD-UHFFFAOYSA-N |
| SMILES | CCC1=NN2C(=C(C(=NC2=C1C)C)C)C |
| Canonical SMILES | CCC1=NN2C(=C(C(=NC2=C1C)C)C)C |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture and Substituent Configuration
2-Ethyl-3,5,6,7-tetramethylpyrazolo[1,5-a]pyrimidine features a fused bicyclic system comprising a pyrazole ring (positions 1–3) and a pyrimidine ring (positions 4–7). The substituents include:
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Ethyl group at position 2
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Methyl groups at positions 3, 5, 6, and 7
This substitution pattern enhances steric hindrance and electronic effects, potentially influencing binding affinities in biological systems.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₇N₃ |
| Molecular Weight | 203.28 g/mol |
| IUPAC Name | 2-ethyl-3,5,6,7-tetramethylpyrazolo[1,5-a]pyrimidine |
| SMILES | CCC1=NN2C(=C(C(=NC2=C1C)C)C)C |
| Canonical SMILES | CCC1=NN2C(=C(C(=NC2=C1C)C)C)C |
The compound’s three-dimensional conformation, as inferred from its InChIKey (JNKMYDXGDXAMJD-UHFFFAOYSA-N), suggests a planar fused-ring system with substituents adopting equatorial orientations to minimize steric clashes.
Synthetic Methodologies
Conventional Acid-Catalyzed Condensation
The primary synthesis route involves reacting 5-amino-3-methylpyrazole with carbonyl compounds (e.g., diketones or ketoesters) under acidic conditions. For example:
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Reactant: 5-Amino-3-methylpyrazole + Ethyl acetoacetate
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Catalyst: HCl or H₂SO₄
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Conditions: Reflux in ethanol (6–8 hours)
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Yield: ~70–85%
This method leverages the nucleophilic character of the pyrazole’s amino group, facilitating cyclocondensation with carbonyl electrophiles.
Regioselective Cross-Coupling Approaches
Comparative Analysis with Related Compounds
Table 2: Substituent Effects on Biological Activity
| Compound | Substituents | Key Activity (IC₅₀) |
|---|---|---|
| 2-Ethyl-3,5,6,7-tetramethyl PP | 2-Et, 3,5,6,7-Me | Anticancer (Pending) |
| 5-Amino-7-methyl PP | 5-NH₂, 7-Me | Kinase inhibition (1.2 μM) |
| 6-Cyano-2-phenyl PP | 6-CN, 2-Ph | Antiviral (0.8 μM) |
The ethyl group at position 2 may confer metabolic stability compared to phenyl or cyano substituents, which are prone to oxidative degradation .
Future Perspectives and Research Directions
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Synthetic Optimization: Explore Pd-catalyzed couplings to introduce polar groups (e.g., -OH, -NH₂) without disrupting the core structure .
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In Silico Studies: Molecular docking to predict targets (e.g., EGFR, tubulin) using the compound’s 3D conformation.
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ADMET Profiling: Assess solubility, hepatic metabolism, and toxicity in preclinical models.
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